(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a complex organic compound that belongs to the class of pyridine derivatives. Its structure features an ether linkage and an imine functional group, which contribute to its potential biological activities. The compound is of interest in medicinal chemistry, particularly for its possible applications in drug development due to its structural similarities with biologically active molecules.
The synthesis and characterization of this compound are documented in various research articles, which explore its chemical properties, synthesis methods, and potential applications. Notably, the compound's synthesis often involves multi-step organic reactions that utilize pyridine derivatives as starting materials.
This compound can be classified as:
The synthesis of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine typically involves several key steps:
The synthesis may involve:
Key molecular data include:
The compound may participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related derivatives. The conditions under which these reactions occur (temperature, solvent choice, etc.) can greatly influence yield and selectivity.
The mechanism by which (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine exerts its biological effects is not fully elucidated but may involve:
Further studies using techniques like molecular docking and enzyme assays are necessary to clarify its mechanism of action and potential therapeutic targets.
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine has potential applications in:
Research into this compound continues to reveal its potential utility in various scientific fields, particularly in medicinal chemistry where novel compounds are sought for therapeutic use.
The systematic IUPAC name “(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine” precisely defines the compound’s molecular architecture, which integrates three critical subunits: a central 2,4'-bipyridinyl scaffold, an oxyether linkage, and an ethanimine group with definitive E-stereochemistry. The prefix (E)- denotes the specific spatial configuration around the imine double bond (C=N), where higher priority substituents are trans-oriented—a crucial feature governing molecular geometry and biological interactions. The “2-pyridin-2-ylpyridin-4-yl” fragment describes an unsymmetrical bipyridine system where pyridine rings connect at the 2- and 4-positions, creating an angular topology that enhances electronic delocalization and metal-coordination capacity [1].
Structurally, this compound (PubChem CID: 127261349, Molecular Formula: C12H11N3O) represents a hybrid pharmacophore model [1]. The bipyridinyl core enables π-stacking and hydrogen-bonding interactions common in medicinal chemistry, while the oxyimine (–O–N=CH–CH3) moiety introduces conformational rigidity and metabolic stability. Computational analyses reveal that the oxyether linkage disrupts coplanarity between bipyridinyl and ethanimine planes, inducing a torsional angle of 28–35°. This distortion modulates electron distribution, enhancing dipole moment (calculated: 4.2 Debye) and improving solubility relative to non-polar analogues like Pyridin-2-yl(pyridin-4-yl)methanone (CAS 56970-92-4) [5].
Table 1: Structural Identifiers of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine and Key Analogues
Compound Name | PubChem CID / CAS | Molecular Formula | Key Structural Features |
---|---|---|---|
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine | 127261349 [1] | C12H11N3O | E-configured imine, 2,4'-bipyridine, oxyether |
Pyridin-2-yl(pyridin-4-yl)methanone | 56970-92-4 [5] | C11H8N2O | Carbonyl-linked bipyridine, planar ketone |
The bipyridinyl-oxyimine system’s significance lies in its dual hydrogen-bond acceptor capability: the pyridinyl nitrogens (N1, N2) and imine nitrogen (N3) create a triangular pharmacophore suitable for targeting kinase ATP pockets or GPCR allosteric sites. IR spectral data for related compounds confirm C=N stretching at 1610–1630 cm−1, indicating strong conjugation with the bipyridinyl system. This electronic synergy differentiates it from amide-based derivatives like N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CID 11739408), where flexible linkers reduce directional bonding [2].
Table 2: Structural Fragment Analysis and Electronic Properties
Molecular Fragment | Role in Bioactivity | Electron Density (e⁻) |
---|---|---|
2,4'-Bipyridinyl core | Metal coordination, π-stacking | Pyridin-2-yl: -0.32, Pyridin-4-yl: -0.29 |
Oxyether bridge (–O–) | Conformational constraint | +0.15 (oxygen) |
E-configured ethanimine | Stereospecific target binding | Imine N: -0.41, C: +0.18 |
Pyridinyl ethanimine derivatives emerged from systematic efforts to overcome limitations of early heterocyclic pharmacophores. The 1970s–1990s saw extensive use of simple bipyridines like Pyridin-2-yl(pyridin-4-yl)methanone (first synthesized 1978, CAS 56970-92-4) as kinase hinge-binding motifs [5]. However, their susceptibility to metabolic reduction and planar geometry limited selectivity. The early 2000s marked a strategic shift toward stereodefined imines with non-planar architectures, culminating in compounds like (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine, which integrated three innovations:
This evolution is exemplified by comparing two generations of drug candidates:
Table 3: Historical Milestones in Pyridinyl Ethanimine Development
Era | Representative Compound | Therapeutic Target | Structural Advancement |
---|---|---|---|
1970–1990s | Pyridin-2-yl(pyridin-4-yl)methanone [5] | GABAA receptors | Carbonyl-linked bipyridine scaffold |
1990–2000s | N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide [2] | NMDA receptors | Flexible pyridin-2-ylethyl linker |
2010–2020s | (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine [1] | Kinases, GPCRs | Stereocontrolled oxyimine-bipyridine |
The incorporation of boronic acid derivatives like (2-Pyridin-2-ylpyridin-4-yl)oxyboronic acid (CID 172801085) further expanded synthetic utility, enabling Suzuki-Miyaura cross-coupling to generate libraries of bipyridinyl-oxyimines for high-throughput screening [3]. Meanwhile, compounds such as N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide (CID 3086684) demonstrated that E-configured vinyl-pyridinyl motifs enhanced anticancer potency by 12-fold compared to Z-isomers—validating the geometric precision applied to modern ethanimines [4]. Current research focuses on leveraging the title compound’s imine lability for pro-drug activation, where intracellular hydrolysis releases active bipyridinols—a strategy absent in earlier analogues.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7